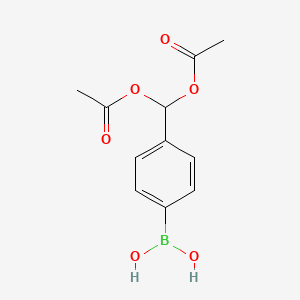
4-(ジアセトキシメチル)フェニルボロン酸
説明
4-(Diacetoxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H13BO6. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a diacetoxymethyl group at the para position.
科学的研究の応用
4-(Diacetoxymethyl)phenylboronic acid has several scientific research applications:
作用機序
Target of Action
4-(Diacetoxymethyl)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is known to target Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-(Diacetoxymethyl)phenylboronic acid may be involved in similar biochemical reactions.
Pharmacokinetics
It’s known that the compound’s molecular weight is 25203 , which could influence its bioavailability and pharmacokinetic profile.
Action Environment
It’s known that the compound should be stored in a refrigerated environment , suggesting that temperature could influence its stability.
生化学分析
Biochemical Properties
4-(Diacetoxymethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cis-diols, forming reversible covalent bonds. This property is utilized in the selective enrichment of cis-diol-containing molecules, such as nucleosides, catechols, saccharides, and glycoproteins . The interaction with these biomolecules is pH-dependent, allowing for controlled capture and release, which is particularly useful in separation, sensing, and diagnostic applications .
Cellular Effects
The effects of 4-(Diacetoxymethyl)phenylboronic acid on various types of cells and cellular processes are profound. In plant cells, for instance, boronic acids, including 4-(Diacetoxymethyl)phenylboronic acid, have been shown to disrupt cytoplasmic strands and cell-to-wall adhesion . This disruption is due to the compound’s ability to interfere with borate-dependent cross-links that are crucial for the structural integrity of the cell. Additionally, the compound’s interaction with cis-diols can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the availability and activity of key biomolecules .
Molecular Mechanism
At the molecular level, 4-(Diacetoxymethyl)phenylboronic acid exerts its effects through its ability to form reversible covalent bonds with cis-diols. This interaction can inhibit or activate enzymes by altering their conformation or availability. For example, in the context of Suzuki-Miyaura coupling reactions, boronic acids are known to participate in transmetalation processes, which are crucial for the formation of carbon-carbon bonds . The reversible nature of the covalent bonds formed by 4-(Diacetoxymethyl)phenylboronic acid allows for dynamic regulation of enzyme activity and gene expression, making it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Diacetoxymethyl)phenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under refrigerated conditions, but its activity can diminish over extended periods or under suboptimal storage conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with target biomolecules. The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 4-(Diacetoxymethyl)phenylboronic acid in animal models are dose-dependent. At lower doses, the compound can selectively interact with target biomolecules without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and disruption of cellular functions have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-(Diacetoxymethyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key biochemical pathways . For instance, its ability to form reversible covalent bonds with cis-diols can affect the metabolism of nucleosides and catechols, thereby altering the overall metabolic landscape of the cell.
Transport and Distribution
Within cells and tissues, 4-(Diacetoxymethyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, thereby affecting its overall activity and function . The compound’s ability to form reversible covalent bonds with cis-diols also plays a role in its transport and distribution, as it can be selectively captured and released in different cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Diacetoxymethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound can be directed to the cytoplasm, nucleus, or other organelles where it can interact with target biomolecules and exert its effects . The reversible covalent bonding with cis-diols allows for dynamic localization and activity, making 4-(Diacetoxymethyl)phenylboronic acid a versatile tool for studying subcellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diacetoxymethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with diacetoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the hydroxyl group on the boronic acid with the diacetoxymethyl group .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-(Diacetoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the diacetoxymethyl group to a hydroxymethyl group.
Substitution: The diacetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler analog without the diacetoxymethyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of the diacetoxymethyl group.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group at the meta position.
Uniqueness
4-(Diacetoxymethyl)phenylboronic acid is unique due to its diacetoxymethyl group, which imparts distinct reactivity and stability compared to other phenylboronic acid derivatives. This makes it particularly valuable in specific synthetic applications where controlled reactivity is required .
特性
IUPAC Name |
[4-(diacetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQIEDWQBJYVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681675 | |
| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-39-0 | |
| Record name | Boronic acid, B-[4-[bis(acetyloxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


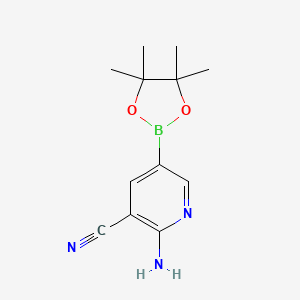
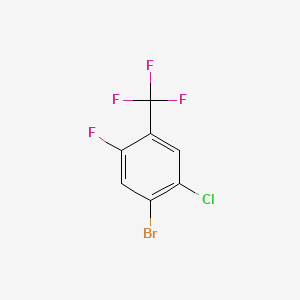
![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)
![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B566793.png)
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)
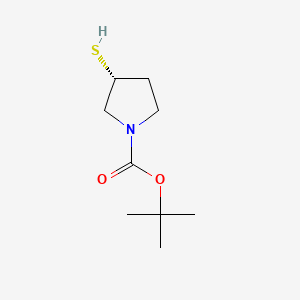

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)
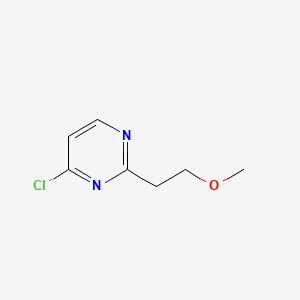

![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)
![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)
